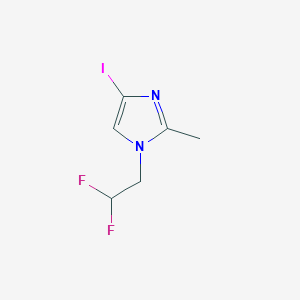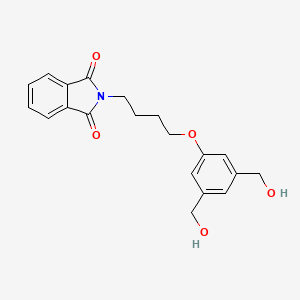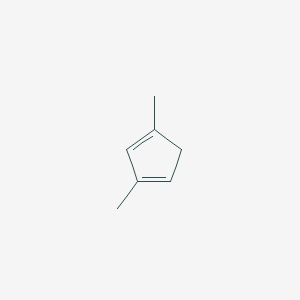
Tricyclohexyltin hydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tricyclohexyltin hydride, also known as this compound, is an organotin compound with the chemical formula (C6H11)3SnH. It is a colorless liquid that is primarily used in organic synthesis as a reducing agent and in various chemical reactions. The compound is known for its stability and reactivity, making it a valuable reagent in both laboratory and industrial settings .
準備方法
Synthetic Routes and Reaction Conditions: Tricyclohexyltin hydride can be synthesized through the reaction of cyclohexylmagnesium bromide with tin(IV) chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as diethyl ether. The general reaction is as follows:
3C6H11MgBr+SnCl4→(C6H11)3SnH+3MgBrCl
The product is then purified through distillation under reduced pressure to obtain pure tricyclohexylstannane .
Industrial Production Methods: In industrial settings, tricyclohexylstannane is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality of the product .
化学反応の分析
Types of Reactions: Tricyclohexyltin hydride undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in the reduction of carbonyl compounds to alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the hydride ion is replaced by other nucleophiles.
Cross-Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Reduction: Common reagents include carbonyl compounds, and the reaction is typically carried out in the presence of a solvent like tetrahydrofuran (THF).
Substitution: Reagents such as alkyl halides are used, and the reaction conditions include the presence of a base to facilitate the substitution.
Cross-Coupling: Palladium catalysts and various electrophiles like aryl halides are used under inert conditions
Major Products:
Reduction: Alcohols are the major products.
Substitution: The products depend on the nucleophile used but generally include substituted organotin compounds.
Cross-Coupling: The major products are biaryl compounds or other coupled products
科学的研究の応用
Tricyclohexyltin hydride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the reduction of carbonyl compounds and in cross-coupling reactions.
Biology: It has been studied for its potential use in biological systems, including as a precursor for the synthesis of biologically active organotin compounds.
Medicine: Research is ongoing into its potential use in medicinal chemistry for the development of new drugs.
Industry: It is used in the production of various organotin compounds that have applications in agriculture, such as pesticides and fungicides
作用機序
The mechanism by which tricyclohexylstannane exerts its effects involves the transfer of the hydride ion (H-) to the substrate. In reduction reactions, the hydride ion is transferred to the carbonyl carbon, resulting in the formation of an alcohol. In cross-coupling reactions, the tricyclohexylstannane acts as a nucleophile, transferring the cyclohexyl group to the electrophile, facilitated by the palladium catalyst .
類似化合物との比較
Tributyltin Hydride: Similar to tricyclohexylstannane but with butyl groups instead of cyclohexyl groups. It is also used as a reducing agent.
Triphenyltin Hydride: Contains phenyl groups and is used in similar applications but has different reactivity and stability profiles.
Triethyltin Hydride: Contains ethyl groups and is less commonly used due to its lower stability.
Uniqueness: Tricyclohexyltin hydride is unique due to its high stability and reactivity, making it a preferred reagent in many organic synthesis reactions. Its ability to participate in a wide range of reactions and its relatively low toxicity compared to other organotin compounds make it valuable in both research and industrial applications .
特性
分子式 |
C18H34Sn |
|---|---|
分子量 |
369.2 g/mol |
IUPAC名 |
tricyclohexylstannane |
InChI |
InChI=1S/3C6H11.Sn.H/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;; |
InChIキー |
SQEBZYNJTQKFEQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)[SnH](C2CCCCC2)C3CCCCC3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,6-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B8638154.png)




![2-[(6-Amino-2,3-difluorophenyl)amino]ethanol](/img/structure/B8638184.png)

![N-(1-methyl-1H-pyrazol-3-yl)-3,5-bis[(phenylmethyl)oxy]benzamide](/img/structure/B8638198.png)



